6-Cyano Substitution Preserves and Enhances JNK3 Inhibitory Potency Compared to 6-H and 6-NO2 Analogs
In a series of 3,4-dihydroquinoxalin-2(1H)-one-derived JNK3 inhibitors, the compound bearing a 6-cyano substituent (J46-37, synthesized from 7-cyano-3,4-dihydroquinoxalin-2(1H)-one) exhibited an IC50 of 0.19 µM against JNK3. In contrast, the unsubstituted parent compound (J46) showed an IC50 of 0.25 µM, while the 6-nitro analog (J46-36) displayed only 26% inhibition at 10 µM, indicating that the cyano group is uniquely capable of maintaining and slightly improving JNK3 potency [1].
| Evidence Dimension | JNK3 enzymatic inhibitory activity (IC50 or % inhibition at 10 µM) |
|---|---|
| Target Compound Data | IC50 = 0.19 µM (for the cyano-containing derivative J46-37, built from 7-cyano-3,4-dihydroquinoxalin-2(1H)-one) |
| Comparator Or Baseline | J46 (6-H analog): IC50 = 0.25 µM; J46-36 (6-NO2 analog): 26% inhibition at 10 µM |
| Quantified Difference | Cyano derivative improves potency by ~1.3-fold vs. 6-H; 6-NO2 abolishes activity (26% vs. 88% inhibition for cyano) |
| Conditions | JNK3 enzymatic assay; 10 µM compound concentration for % inhibition; IC50 determined by radiometric assay (γ-33P ATP) |
Why This Matters
For procurement decisions, this data demonstrates that the 6-cyano building block is irreplaceable for achieving potent JNK3 inhibition; using the 6-H or 6-NO2 analog would compromise or eliminate target engagement.
- [1] Dou, X.; Huang, H.; Jiang, L.; Zhu, G.; Jin, H.; Jiao, N.; Zhang, L.; Liu, Z.; Zhang, L. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Eur. J. Med. Chem. 2020, 201, 112445, Table 1 and Table 2. View Source
